molecular formula C19H21ClN2OS B10941023 [2-(4-Chlorophenyl)cyclopropyl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

[2-(4-Chlorophenyl)cyclopropyl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10941023
M. Wt: 360.9 g/mol
InChI Key: FTCGBFPGIMPIGD-UHFFFAOYSA-N
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Description

[2-(4-CHLOROPHENYL)CYCLOPROPYL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclopropyl group attached to a chlorophenyl ring and a piperazino group linked to a thienylmethyl moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-CHLOROPHENYL)CYCLOPROPYL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the cyclopropyl and piperazino intermediates. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

    Cyclopropyl Intermediate Synthesis: The cyclopropyl group is synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Piperazino Intermediate Synthesis: The piperazino group is prepared by reacting piperazine with a thienylmethyl halide under basic conditions.

    Final Coupling Reaction: The cyclopropyl and piperazino intermediates are coupled using a suitable coupling agent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of [2-(4-CHLOROPHENYL)CYCLOPROPYL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[2-(4-CHLOROPHENYL)CYCLOPROPYL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-CHLOROPHENYL)CYCLOPROPYL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, [2-(4-CHLOROPHENYL)CYCLOPROPYL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of [2-(4-CHLOROPHENYL)CYCLOPROPYL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-CHLOROPHENYL][2-(2,4-DICHLOROPHENYL)CYCLOPROPYL]METHANONE
  • [4-CHLOROPHENYL][2-(2,4-DICHLOROPHENYL)CYCLOPROPYL]METHANONE OXIME

Uniqueness

Compared to similar compounds, [2-(4-CHLOROPHENYL)CYCLOPROPYL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups

Properties

Molecular Formula

C19H21ClN2OS

Molecular Weight

360.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)cyclopropyl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21ClN2OS/c20-15-5-3-14(4-6-15)17-12-18(17)19(23)22-9-7-21(8-10-22)13-16-2-1-11-24-16/h1-6,11,17-18H,7-10,12-13H2

InChI Key

FTCGBFPGIMPIGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)Cl

Origin of Product

United States

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